3-(4-Butylphenyl)oxolan-3-ol
Description
3-(4-Butylphenyl)oxolan-3-ol is an organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a hydroxyl group and a 4-butylphenyl moiety. The butylphenyl group consists of a phenyl ring attached to a linear butyl chain (-C₄H₉), conferring both aromatic and hydrophobic characteristics.
Properties
IUPAC Name |
3-(4-butylphenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-12-5-7-13(8-6-12)14(15)9-10-16-11-14/h5-8,15H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWMOONOZWIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Butylphenyl)oxolan-3-ol involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Butylphenyl)oxolan-3-ol may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butylphenyl)oxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the properties of the compound.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. These products are typically analyzed using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
3-(4-Butylphenyl)oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Conclusion
3-(4-Butylphenyl)oxolan-3-ol is a compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to uncover new uses and benefits of this compound.
Comparison with Similar Compounds
Research Findings and Gaps
- Reactivity : Oxolan-3-ol derivatives with unsaturated substituents (e.g., propenyl) show higher synthetic utility than alkyl-substituted analogs due to their versatility in reactions .
- Solubility: Ethoxylated phenols (e.g., 4-octylphenol triethoxylate) exhibit better aqueous solubility than purely alkyl-aromatic compounds like 3-(4-Butylphenyl)oxolan-3-ol .
- Data Limitations: No direct data on the target compound’s physical properties (melting point, solubility) or biological activity were found in the provided evidence. Further experimental studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
